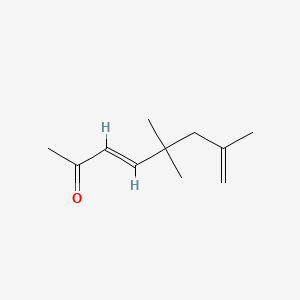

5,5,7-Trimethylocta-3,7-dien-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5,7-Trimethylocta-3,7-dien-2-one is an organic compound with the molecular formula C11H18O. It is characterized by its unique structure, which includes three methyl groups and two double bonds in an octadienone framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7-Trimethylocta-3,7-dien-2-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired dienone structure. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable .

Chemical Reactions Analysis

Types of Reactions

5,5,7-Trimethylocta-3,7-dien-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

Substitution: The methyl groups and double bonds can participate in substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to halogenated derivatives .

Scientific Research Applications

Fragrance Industry

5,5,7-Trimethylocta-3,7-dien-2-one is recognized for its pleasant aroma and is extensively used in the fragrance industry. Its unique scent profile makes it suitable for various products including perfumes and household fragrances.

Case Study: Fragrance Composition

A study on fragrance formulations indicated that this compound can be blended with other aromatic compounds to enhance scent complexity. The compound can be used at concentrations up to 5% in fragrance concentrates without compromising olfactory quality .

Food Flavoring

This compound also finds applications in the food industry as a flavoring agent. Its sweet and fruity notes make it a desirable additive in various food products.

Case Study: Flavor Profile Analysis

Research conducted on flavor profiles of processed foods demonstrated that the addition of this compound significantly improved the overall sensory experience of products like jams and desserts. The compound contributed positively to the "fresh" aroma perception in cream cheese and other dairy products .

Therapeutic Potential

Emerging research suggests that this compound may possess therapeutic properties. Preliminary studies indicate potential anti-inflammatory and antioxidant effects.

Research Findings

A study published in a peer-reviewed journal explored the biological activities of similar compounds and suggested that derivatives of this compound could exhibit significant biological activity against oxidative stress markers in cellular models .

Chemical Properties and Safety

Understanding the chemical properties of this compound is crucial for its application in various industries. The compound has a molecular formula of C11H20 and a molecular weight of approximately 152.28 g/mol.

Safety Profile

According to safety assessments conducted by regulatory agencies, this compound is generally recognized as safe (GRAS) when used within recommended limits in food products and fragrances. However, further studies are required to fully understand its long-term effects on human health .

Summary Table of Applications

| Application Area | Description | Concentration Limit | Key Findings |

|---|---|---|---|

| Fragrance | Used in perfumes and household products | Up to 5% | Enhances scent complexity |

| Food Flavoring | Added to jams and desserts | Varies by product | Improves sensory experience |

| Therapeutic | Potential anti-inflammatory properties | Not established | Exhibits antioxidant effects |

Mechanism of Action

The mechanism of action of 5,5,7-Trimethylocta-3,7-dien-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

5,6,7-Trimethylocta-2,5-dien-4-one: This compound has a similar structure but differs in the position of the double bonds and functional groups.

5,5,7-Trimethyl-3,7-octadien-2-one: Another closely related compound with slight variations in the molecular framework.

Uniqueness

5,5,7-Trimethylocta-3,7-dien-2-one stands out due to its specific arrangement of methyl groups and double bonds, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions .

Biological Activity

5,5,7-Trimethylocta-3,7-dien-2-one is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H18O

- SMILES Notation : CC(=C)CC(C)(C)/C=C/C(=O)C

- InChI : InChI=1S/C11H18O/c1-9(2)8-11(4)10(3)7/h1,4-8H2,2-3H3/b10-9+

This compound is characterized by a unique structure that contributes to its biological activity. The presence of multiple double bonds and a ketone functional group plays a crucial role in its interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be relatively low, indicating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 132.9 |

| E. coli | 100 |

| Pseudomonas aeruginosa | 150 |

Cytotoxicity

While the compound shows promising antimicrobial effects, its cytotoxicity towards mammalian cells is also an important consideration. In vitro studies have shown that the compound has an IC50 value greater than 100 µM against various cell lines, suggesting a favorable selectivity index when targeting bacterial cells compared to human cells.

Case Studies

-

Study on Antimicrobial Properties :

- A research team evaluated the antimicrobial efficacy of this compound against several pathogens. The findings highlighted its potential as a natural antimicrobial agent suitable for pharmaceutical applications.

- The study utilized broth microdilution methods to determine MIC values and found that the compound's activity was comparable to conventional antibiotics.

-

Skin Sensitization Assessment :

- Another significant investigation focused on the skin sensitization potential of this compound. Using a weight-of-evidence approach, researchers assessed its safety profile for cosmetic applications.

- Results indicated that while some irritation was noted at high concentrations, the overall sensitization risk was low compared to other common fragrance compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5,7-Trimethylocta-3,7-dien-2-one, and how can purity be validated?

- Methodological Answer : Prioritize multi-step synthetic pathways involving aldol condensation or ketone alkylation, followed by purification via fractional distillation or chromatography. Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, document reaction conditions (temperature, solvent, catalyst) and characterize intermediates .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer : Combine 13C NMR to confirm carbonyl and alkene positions, infrared (IR) spectroscopy to identify functional groups, and high-resolution mass spectrometry (HRMS) for molecular formula verification. Compare spectral data with computational predictions (e.g., density functional theory) to address discrepancies .

Q. What experimental protocols ensure stability assessment of this compound under varying conditions?

- Methodological Answer : Conduct accelerated degradation studies under thermal, oxidative, and photolytic stress. Use HPLC to monitor decomposition products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control experiments with inert atmospheres to isolate degradation pathways .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of this compound in Diels-Alder reactions?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated substrates) to track regioselectivity and stereochemistry. Pair experimental data with computational transition-state modeling (e.g., Gaussian software) to validate proposed mechanisms. Use X-ray crystallography to confirm product stereochemistry .

Q. What computational strategies predict the adsorption behavior of this compound on indoor surfaces?

- Methodological Answer : Apply molecular dynamics simulations to model surface interactions (e.g., silica vs. cellulose). Validate with experimental adsorption isotherms and in situ Raman spectroscopy. Address discrepancies by adjusting force-field parameters or incorporating solvent effects .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Conduct meta-analysis of existing studies, focusing on variables like cell line specificity, assay conditions, and metabolite interference. Use Bayesian statistics to weight data quality and design follow-up experiments with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. Methodological Frameworks for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to EC50 calculations. Use ANOVA to compare variances across replicates and principal component analysis (PCA) to identify confounding variables. Validate models via bootstrapping or cross-validation .

Q. How can multi-omics integration enhance understanding of the compound’s metabolic fate?

- Methodological Answer : Combine metabolomics (LC-MS), transcriptomics (RNA-seq), and proteomics (SILAC) datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) to map interactions and machine learning (e.g., random forests) to prioritize key metabolic nodes .

Q. Addressing Reproducibility Challenges

Q. What steps ensure reproducibility in catalytic applications of this compound?

- Methodological Answer : Standardize catalyst pre-treatment protocols (e.g., calcination temperature) and solvent purity. Use internal standards (e.g., deuterated analogs) in NMR quantification. Share raw data and code via repositories like Zenodo or GitHub .

Q. How can conflicting results in solvent-dependent reactivity be systematically investigated?

Properties

CAS No. |

94021-45-1 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

(3E)-5,5,7-trimethylocta-3,7-dien-2-one |

InChI |

InChI=1S/C11H18O/c1-9(2)8-11(4,5)7-6-10(3)12/h6-7H,1,8H2,2-5H3/b7-6+ |

InChI Key |

UXHQEWRXRXZPBE-VOTSOKGWSA-N |

Isomeric SMILES |

CC(=C)CC(C)(C)/C=C/C(=O)C |

Canonical SMILES |

CC(=C)CC(C)(C)C=CC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.